Methyl 2-methylhydrazinecarboxylate
Overview
Description
Methyl 2-methylhydrazinecarboxylate is an organic compound with the molecular formula C3H8N2O2. It is a derivative of hydrazinecarboxylate and is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by its ability to act as a reducing agent and its involvement in the formation of hydrazones.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylhydrazinecarboxylate can be synthesized through the condensation of acetophenone and methyl hydrazinocarboxylate. The reaction typically involves the use of ethanol as a solvent and proceeds under mild conditions to yield the carbomethoxyhydrazone intermediate .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylhydrazinecarboxylate undergoes various types of chemical reactions, including:
Reduction: It can reduce aromatic ketones and aldehydes to their corresponding methylene units.
Condensation: It forms hydrazones through condensation reactions with carbonyl compounds.
Common Reagents and Conditions:
Reduction Reactions: Typically involve the use of basic conditions and may require catalysts such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt).
Condensation Reactions: Often carried out in ethanol with the parent carbonyl compound.
Major Products:
Scientific Research Applications
Methyl 2-methylhydrazinecarboxylate has several applications in scientific research:
Organic Synthesis: Used as a reducing agent in the Wolff-Kishner reduction to convert carbonyl compounds to hydrocarbons.
Pharmaceuticals: Potential use in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Involved in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways involving hydrazine derivatives.
Mechanism of Action
The mechanism of action of methyl 2-methylhydrazinecarboxylate primarily involves its role as a reducing agent. It forms hydrazone intermediates with carbonyl compounds, which can then be decomposed under basic conditions to yield the reduced product. This process involves the transfer of electrons from the hydrazine derivative to the carbonyl compound, resulting in the formation of a methylene group .
Comparison with Similar Compounds
- Methyl hydrazinocarboxylate
- Methyl carbazate
- Methoxycarbonylhydrazine
Comparison: Methyl 2-methylhydrazinecarboxylate is unique due to its specific structure, which includes a methyl group attached to the hydrazinecarboxylate moiety. This structural difference can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications, such as improved yields or milder reaction conditions .
Properties
IUPAC Name |
methyl N-(methylamino)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-4-5-3(6)7-2/h4H,1-2H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXZECGDNVDUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311831 | |
Record name | methyl 2-methylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31457-72-4 | |
Record name | Methyl 2-methylhydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31457-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 245874 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031457724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC245874 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-methylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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